molecular formula C11H14N2O2 B8478501 2-(Hydroxyimino)-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 57816-95-2

2-(Hydroxyimino)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No. B8478501
M. Wt: 206.24 g/mol
InChI Key: SGGRZOUTFZRJBZ-UHFFFAOYSA-N
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Patent
US07446122B2

Procedure details

A mixture of 2-isopropylaniline (4.7 g, 35 mmol), Na2SO4 (30.0 g), concentrated hydrochloride (3 mL), chloral hydrate (6.5 g), hydroxylamine hydrochloride (8.00 g) in water (150 mL) was heated at 85° C. for 40 minutes. After cooling to room temperature, it was extracted with ethyl acetate. The extracts were dried over magnesium sulfate and evaporated to dryness. Flash chromatography on silica gel provided 4.357 g (54%) of the title compound as solid.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([CH3:3])[CH3:2].[O-]S([O-])(=O)=O.[Na+].[Na+].Cl.Cl[C:20](Cl)(Cl)[CH:21]([OH:23])O.Cl.[NH2:27][OH:28]>O>[OH:28][N:27]=[CH:20][C:21]([NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=1[CH:1]([CH3:3])[CH3:2])=[O:23] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C=CC=C1
Name
Quantity
30 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
6.5 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
8 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
it was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ON=CC(=O)NC1=C(C=CC=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.357 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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